molecular formula C14H17NO2 B11611605 spiro[1,3-benzoxazine-2,1'-cycloheptan]-4(3H)-one

spiro[1,3-benzoxazine-2,1'-cycloheptan]-4(3H)-one

Cat. No.: B11611605
M. Wt: 231.29 g/mol
InChI Key: FHEGZMBTBNTEFE-UHFFFAOYSA-N
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Description

Spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one is a heterocyclic compound characterized by a spiro linkage between a benzoxazine ring and a cycloheptane ring This compound is notable for its unique structural features, which contribute to its diverse chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one typically involves the modification of formyl groups in compounds containing an asymmetric spiro carbon atom . One common method includes the reaction of benzoxazine derivatives with cycloheptanone under specific conditions to form the spiro compound. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production methods for spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would be applicable to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .

Scientific Research Applications

Spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one is unique due to its specific structural configuration, which combines the benzoxazine and cycloheptane rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

spiro[3H-1,3-benzoxazine-2,1'-cycloheptane]-4-one

InChI

InChI=1S/C14H17NO2/c16-13-11-7-3-4-8-12(11)17-14(15-13)9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,16)

InChI Key

FHEGZMBTBNTEFE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)NC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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